molecular formula C19H18N2O B8682628 1-(1-(1H-indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 827320-71-8

1-(1-(1H-indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No. B8682628
M. Wt: 290.4 g/mol
InChI Key: NIBAUFLJZPWHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(1H-indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a useful research compound. Its molecular formula is C19H18N2O and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(1H-indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(1H-indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

827320-71-8

Product Name

1-(1-(1H-indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

1-[1-(1H-indol-3-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone

InChI

InChI=1S/C19H18N2O/c1-13(22)21-11-10-14-6-2-3-7-15(14)19(21)17-12-20-18-9-5-4-8-16(17)18/h2-9,12,19-20H,10-11H2,1H3

InChI Key

NIBAUFLJZPWHJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=CC=CC=C2C1C3=CNC4=CC=CC=C43

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,4-dihydroisoquinoline (4.00 g, 30.5 mmol) and CH3CN (50 mL) at 0° C. was added acetyl chloride (2.13 mL, 30.5 mmol) over 2 min. The reaction was stirred 30 min and 1H-indole (3.57 g, 30.5 mmol) and triethylamine (4.25 mL, 30.5 mmol) in CH3CN (5 mL) were added and the reaction warmed to RT. The reaction was stirred under N2 3 h, then quenched with 10% HCl (100 mL), and extracted with CH2Cl2 (3×100 mL). The combined organic layers were washed with NaHCO3 (100 mL), dried (Na2SO4), and concentrated to give the crude product as a white solid (9.2 g). The solid was dissolved in CH2Cl2 (50 mL) to give a suspension which was filtered and the solid collected. The white solid (3.55 g) was recrystallized from hot acetone (230 mL) and cooled at −20° C. overnight to give 1-(1-(1H-indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone as a white crystalline solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.13 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step Two
Quantity
4.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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